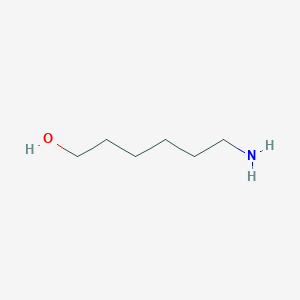

6-Amino-1-hexanol

Description

Properties

IUPAC Name |

6-aminohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c7-5-3-1-2-4-6-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTWPJHCRAITLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075242 | |

| Record name | 1-Hexanol, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown hygroscopic powder; [Acros Organics MSDS] | |

| Record name | 6-Amino-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4048-33-3 | |

| Record name | 6-Amino-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4048-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004048333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5BY7TMO6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: A Technical Guide to the Synthesis of 6-Amino-1-hexanol from 1,6-Hexanediol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Amino-1-hexanol (AHO) is a valuable bifunctional molecule used as an intermediate in the synthesis of advanced polymers, pharmaceuticals, and other specialty chemicals.[1][2] Its production from renewable, biomass-derived precursors like 1,6-hexanediol (B165255) (HDO) represents a key area of green chemistry research. This technical guide provides an in-depth overview of the primary synthetic routes from HDO to AHO, focusing on catalytic reductive amination and emerging enzymatic methods. It includes detailed experimental protocols, comparative data on catalyst performance, and visualizations of key reaction pathways and workflows to support researchers in this field.

Core Synthetic Strategies

The conversion of 1,6-hexanediol to this compound is primarily achieved through reductive amination. This process involves the reaction of HDO with ammonia (B1221849) in the presence of a catalyst and hydrogen. The general pathway proceeds through the dehydrogenation of one of HDO's hydroxyl groups to form an aldehyde intermediate. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield this compound.[3] A significant challenge in this synthesis is controlling selectivity, as the reaction can proceed further to produce 1,6-hexamethylenediamine (HMDA) or cyclize to form byproducts like hexamethyleneimine (B121469) (azepane).[4][5]

Alternative green approaches, such as enzymatic cascades, are also being developed to achieve this conversion under milder conditions with high selectivity.

Catalytic Reductive Amination

The choice of catalyst and reaction conditions is critical for maximizing the yield of this compound while minimizing byproduct formation. Noble metals like ruthenium and non-noble metals like nickel are commonly employed.

Ruthenium-Based Catalysts

Ruthenium catalysts, often supported on materials like alumina (B75360) (Al₂O₃) or carbon (C), are effective for HDO amination. Modifying the catalyst support or using basic additives can significantly enhance selectivity towards the desired amino alcohol.

For instance, a study using a Ru/C catalyst in an aqueous phase found that the addition of a base was crucial for product selectivity. The addition of Cs₂CO₃ gave a 26% yield of this compound, while using Ba(OH)₂ shifted the selectivity towards secondary amination products like HMDA (34% yield). Another approach involved modifying a γ-Al₂O₃ support with 1,10-phenanthroline (B135089) (PRL) to create highly dispersed and anchored Ru species, which improved catalytic performance.

Table 1: Performance of Ruthenium-Based Catalysts in HDO Amination

| Catalyst | Additive/Solvent | Temp. (°C) | H₂ Pressure (bar) | NH₃ Pressure (MPa) | HDO Conv. (%) | AHO Yield (%) | Byproducts | Reference |

|---|---|---|---|---|---|---|---|---|

| Ru/C | Cs₂CO₃ / Water | 190 | 25 | - | >99 | 26 | HMDA, Azepane | |

| Ru/C | Ba(OH)₂ / Water | 190 | 25 | - | >99 | - | HMDA (34%), Azepane (26%) |

| Ru/Al₂O₃ | tert-butanol (B103910) | 220 | 1 | 15 | 100 | - | HMDA (54%) | |

Nickel-Based and Other Catalysts

Nickel-based catalysts represent a more cost-effective alternative to ruthenium. A phosphorous-modified Ni/Al₂O₃ catalyst has been shown to improve selectivity towards diamines in the reductive amination of HDO. Raney® Nickel is another well-established catalyst for amination reactions. A patent also describes a method using calcium carbonate as a catalyst at high temperatures and pressures (270-290°C, 150-180 MPa) to produce this compound.

Table 2: Performance of Nickel and Other Catalysts in HDO Amination

| Catalyst | Additive/Solvent | Temp. (°C) | Pressure (MPa) | HDO Conv. (%) | AHO Selectivity (%) | Byproducts | Reference |

|---|---|---|---|---|---|---|---|

| Raney Ni (S-containing) | - | 210 | 4.7 (H₂) | 42 | 79 | - | |

| Calcium Carbonate | - | 270-290 | 150-180 | High | High | - |

| Ni-P/Al₂O₃ | - | 220 | 4 (H₂), 4 (NH₃) | 99.8 | - | HMDA (81.6%) | |

Enzymatic Synthesis

A novel, green approach utilizes a two-enzyme cascade to convert diols to amino alcohols under mild, aqueous conditions at room temperature and pressure. This method offers the potential for exceptionally high selectivity, avoiding the formation of over-aminated and cyclized byproducts common in thermocatalytic routes.

The cascade uses an alcohol dehydrogenase (ADH) to oxidize the diol to its corresponding hydroxy-aldehyde, followed by an amine dehydrogenase (AmDH) which catalyzes the reductive amination of the aldehyde to the final amino alcohol product. By engineering the rate-limiting enzyme and optimizing reaction conditions, researchers achieved a 30-fold increase in amino alcohol production with 99% selectivity.

Detailed Experimental Protocols

Protocol for Catalyst Preparation: Modified Ru/Al₂O₃

This protocol is adapted from the synthesis of Ru/PRL–Al₂O₃ catalysts.

-

Support Modification: A γ-Al₂O₃ support is modified by thermal treatment with an organic modifier, such as 1,10-phenanthroline (PRL), to create a hybrid support.

-

Impregnation: The modified support is impregnated with an aqueous solution of a ruthenium precursor, like Ruthenium(III) chloride n-hydrate.

-

Calcination: The impregnated support is dried and then calcined in air at a high temperature (e.g., 500°C).

-

Reduction: Prior to the reaction, the calcined catalyst is pre-reduced in a hydrogen flow at a specified temperature.

Protocol for Catalytic Reductive Amination

This general procedure is based on typical batch reactor experiments for HDO amination.

-

Reactor Loading: A high-pressure batch reactor is loaded with 1,6-hexanediol (HDO), the prepared catalyst, and a solvent (e.g., tert-butanol).

-

Purging: The reactor is sealed and flushed several times with an inert gas (e.g., N₂) to remove air.

-

Pressurization: The reactor is pressurized with hydrogen (H₂) to the desired pressure (e.g., 1-4 MPa) and then with ammonia (NH₃) to the target pressure (e.g., 15 MPa).

-

Reaction: The reactor is heated to the reaction temperature (e.g., 220°C) and stirred for a set duration (e.g., 6 hours).

-

Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

-

Product Analysis: The liquid products are collected, filtered to remove the catalyst, and analyzed using techniques like gas chromatography (GC) to determine conversion and product distribution.

Protocol for Enzymatic Synthesis

This protocol is based on the enzymatic cascade conversion of diols.

-

Enzyme Preparation: Purified enzymes (alcohol dehydrogenase and amine dehydrogenase) are prepared and quantified.

-

Reaction Mixture: In a suitable buffer (e.g., potassium phosphate), the diol substrate (e.g., 50 mM 1,6-hexanediol) is combined with the purified enzymes (e.g., 10 µM each).

-

Cofactor Addition: Necessary cofactors and reagents, such as NAD⁺ (for oxidation) and ammonia (for amination), are added to the mixture.

-

Incubation: The reaction is incubated at room temperature under specified conditions.

-

Monitoring and Analysis: The formation of the amino alcohol product is monitored over time using analytical methods such as HPLC-MS/MS.

References

Spectroscopic Characterization of 6-Amino-1-hexanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 6-Amino-1-hexanol, a bifunctional molecule with applications in materials science and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a quantitative overview of its structural features.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH |

| ~2.68 | Triplet | 2H | -CH₂-NH₂ |

| ~1.57 | Quintet | 2H | -CH₂-CH₂OH |

| ~1.42 | Quintet | 2H | -CH₂-CH₂NH₂ |

| ~1.34 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |

| (variable) | Broad Singlet | 3H | -OH, -NH₂ |

Note: The chemical shifts of the -OH and -NH₂ protons are variable and depend on the solvent and concentration. Data sourced from ChemicalBook and SpectraBase.[1][2]

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~62.9 | -CH₂-OH |

| ~42.3 | -CH₂-NH₂ |

| ~32.8 | -CH₂-CH₂OH |

| ~32.7 | -CH₂-CH₂NH₂ |

| ~26.7 | -CH₂- |

| ~25.6 | -CH₂- |

Note: Data sourced from ChemicalBook and SpectraBase.[3][4]

FTIR Data

The FTIR spectrum reveals the presence of key functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 - 3200 | Strong, Broad | O-H and N-H stretching |

| 2930 - 2850 | Strong | C-H stretching (aliphatic) |

| 1590 | Medium | N-H bending (scissoring) |

| 1465 | Medium | C-H bending (scissoring) |

| 1060 | Strong | C-O stretching (primary alcohol) |

Note: Data sourced from ChemicalBook and PubChem.[5][6]

Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight of this compound and provides information about its fragmentation pattern. The molecular weight of this compound (C₆H₁₅NO) is 117.19 g/mol [6][7].

| m/z | Relative Intensity | Assignment |

| 117 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - NH₃]⁺ |

| 87 | Low | [M - CH₂OH]⁺ |

| 70 | High | [M - H₂O - C₂H₅]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 44 | Moderate | [C₂H₆N]⁺ |

| 30 | Very High | [CH₄N]⁺ (Base Peak) |

Note: Fragmentation pattern is predicted based on typical fragmentation of amino alcohols and data from SpectraBase and NIST.[8][9]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR[10].

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial[10].

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon[11]. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio[12].

FTIR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely[13].

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal[14].

2.2.2. Data Acquisition

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor)[15].

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹[15].

-

Average multiple scans to improve the signal-to-noise ratio[15].

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

2.3.1. Sample Introduction

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject the solution into the GC, where the compound will be vaporized and separated from the solvent.

-

The separated compound then enters the mass spectrometer.

2.3.2. Data Acquisition

-

The sample is ionized in the ion source, typically using a 70 eV electron beam for EI.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

The instrument should be calibrated with a known standard to ensure mass accuracy[16].

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(4048-33-3) 1H NMR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(4048-33-3) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(4048-33-3) IR Spectrum [m.chemicalbook.com]

- 6. This compound | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 4048-33-3 [sigmaaldrich.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1-Hexanol, 6-amino- [webbook.nist.gov]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. researchgate.net [researchgate.net]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. benchchem.com [benchchem.com]

6-Amino-1-hexanol material safety data sheet (MSDS) information

6-Amino-1-hexanol: A Technical Safety and Handling Guide

Introduction

This compound (CAS No: 4048-33-3) is a bifunctional organic compound containing both a primary amine and a primary alcohol functional group.[1] This structure makes it a versatile chemical intermediate in the synthesis of more complex molecules, including polymers like polyamides and polyurethanes, as well as in the development of various biochemical reagents.[1][2][3] Its dual functionality allows it to act as a monomer or a chain extender, imparting specific properties such as flexibility and durability to polymers.[1] Given its utility in research and industrial applications, a thorough understanding of its safety profile and handling requirements is essential for researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the material safety data for this compound, presenting quantitative data in structured tables, outlining representative experimental protocols for toxicological assessment, and illustrating key safety and experimental workflows.

Chemical and Physical Properties

The physical and chemical properties of this compound are fundamental to understanding its behavior, storage requirements, and potential hazards. The compound is a light yellow to brown, hygroscopic solid at room temperature.

| Identifier | Value | Source |

| CAS Number | 4048-33-3 | |

| EC Number | 223-748-1 | |

| Molecular Formula | C6H15NO | |

| Molecular Weight | 117.19 g/mol | |

| InChI Key | SUTWPJHCRAITLU-UHFFFAOYSA-N | |

| Synonyms | 6-Aminohexan-1-ol, Aminohexyl alcohol, 6-Hydroxyhexylamine |

| Property | Value | Source |

| Appearance | Light yellow to brown crystals or powder | |

| Odor | Odorless | |

| Melting Point | 54-58 °C | |

| Boiling Point | 135-140 °C at 30 mmHg | |

| Flash Point | 133 °C | |

| Water Solubility | Miscible | |

| Stability | Stable under normal conditions; hygroscopic (sensitive to moisture) |

Hazard Identification and Toxicology

This compound is classified as an irritant. The primary hazards are associated with direct contact, causing irritation to the skin, eyes, and respiratory system.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Classification | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: Some suppliers use the GHS05 pictogram (Corrosion) and the H314 hazard statement (Causes severe skin burns and eye damage), indicating a more severe classification. Users should always refer to the specific SDS provided by their supplier.

Toxicological Data

Toxicological data for this compound is limited, with comprehensive studies not widely published. The available data indicates moderate acute toxicity.

| Test | Route | Species | Value | Observed Effects | Source |

| LDLo (Lowest Published Lethal Dose) | Subcutaneous | Mouse | 3000 mg/kg | Respiratory depression, Dermatitis |

Experimental Protocols

Safety data sheet classifications are based on results from standardized experimental studies. While the specific study reports for this compound are not publicly detailed, the following sections describe the methodologies for key toxicological endpoints based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Protocol: Acute Dermal Irritation/Corrosion (Representative of OECD 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

1. Principle: The substance is applied to the skin of a single animal in a stepwise procedure. The response is observed to determine if the substance is corrosive. If not, the test proceeds with additional animals to clarify its irritation potential.

2. Animal Model: Typically, the albino rabbit is used. Animals should be healthy, young adults.

3. Methodology:

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Application: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The substance is held in contact with the skin for a defined period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The severity of skin reactions is graded numerically. The classification (e.g., Category 2 Irritant) is determined based on the mean scores for erythema or edema across the test animals.

4. Data Interpretation: A substance is identified as an irritant if it produces a mean score of ≥ 2.3 but < 4.0 for erythema/eschar or edema in at least 2 of 3 tested animals.

Safety and Handling

Proper handling and storage procedures are critical to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use only in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material is hygroscopic and should be protected from moisture and moist air.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Seek medical attention.

The following diagram illustrates the logical flow from hazard identification based on the substance's properties to the communication of these hazards on a product label.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.

-

Chemical Stability: The substance is stable under recommended storage conditions but is hygroscopic.

-

Conditions to Avoid: Exposure to moist air or water and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, acids.

-

Hazardous Decomposition Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Ecological and Disposal Considerations

-

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.

References

A Comprehensive Technical Guide to the Solubility of 6-Amino-1-hexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 6-amino-1-hexanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a consolidated view of known qualitative and limited quantitative data, a robust experimental protocol for determining solubility, and a logical framework for solvent selection.

Introduction to this compound

This compound is a bifunctional molecule containing both a primary amine and a primary alcohol functional group. This structure allows it to engage in a variety of chemical reactions and hydrogen bonding, influencing its solubility in different media. It is a valuable building block in the synthesis of pharmaceuticals, specialty chemicals, and polymers. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and drug delivery applications.

Solubility of this compound: Data Overview

The solubility of this compound is dictated by the interplay of its polar amino and hydroxyl groups and its nonpolar six-carbon aliphatic chain. While it is known to be miscible with water, its solubility in organic solvents varies depending on the solvent's polarity, hydrogen bonding capability, and other physicochemical properties.

Quantitative Solubility Data

| Solvent | Chemical Class | Formula | Solubility (at approx. 25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | C₂H₆OS | 100 mg/mL[1] | Requires sonication for dissolution.[1] |

| Methanol | Alcohol | CH₃OH | Slightly Soluble | - |

| Chloroform | Halogenated Hydrocarbon | CHCl₃ | Slightly Soluble | - |

Qualitative Solubility Information

General qualitative assessments indicate that this compound is soluble in many organic solvents.[2] This is attributed to the presence of the polar amino and hydroxyl groups which can interact with a range of solvent types. However, the long alkyl chain can limit its solubility in very polar or very non-polar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, direct experimental measurement is necessary. The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6]

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or a calibrated UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials. The excess solid should be clearly visible.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, for faster separation, centrifuge the vials at the controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot using a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a known volume of the appropriate solvent in a volumetric flask. The dilution factor will depend on the expected solubility.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes, including synthesis, extraction, and crystallization. The following diagram illustrates a logical workflow for choosing a suitable organic solvent for this compound.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is limited, this guide provides the available information and a robust framework for researchers. The provided experimental protocol for the isothermal shake-flask method offers a reliable means to determine the solubility in any solvent of interest. By following the logical workflow for solvent selection, researchers and drug development professionals can make informed decisions to optimize their processes involving this compound.

References

Green Synthesis of 6-Amino-1-hexanol from Renewable Resources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1-hexanol (6-AHO) is a valuable bifunctional molecule with wide-ranging applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Traditionally, its production has relied on petro-based feedstocks and energy-intensive chemical processes. This technical guide explores emerging green synthesis routes for 6-AHO, with a focus on pathways starting from renewable biomass. A key strategy highlighted is the biocatalytic conversion of bio-derived 1,6-hexanediol (B165255) (1,6-HDO) using an enzymatic cascade. This approach offers high selectivity and operates under mild conditions, presenting a sustainable alternative to conventional chemo-catalytic methods. This document provides an in-depth overview of the renewable feedstock sourcing, detailed experimental protocols for the enzymatic synthesis, quantitative data for process evaluation, and a comparison with traditional methods.

Introduction: The Need for Sustainable this compound Production

The increasing demand for sustainable chemical manufacturing has spurred research into bio-based production routes for key platform chemicals. This compound, with its amino and hydroxyl functional groups, is a versatile building block. However, its synthesis is often associated with harsh reaction conditions and the use of hazardous materials. The development of green synthesis methods for 6-AHO from renewable resources is therefore a critical step towards a more sustainable chemical industry. This guide focuses on a promising chemo-enzymatic pathway that begins with biomass-derived 1,6-hexanediol.

Renewable Feedstocks for 1,6-Hexanediol Production

The cornerstone of a green synthesis pathway for this compound is the sustainable production of its precursor, 1,6-hexanediol, from renewable biomass. Several promising routes have been developed to convert biomass-derived platform molecules into 1,6-HDO.

Renewable Sources for 1,6-Hexanediol:

-

Cellulose (B213188): As the most abundant biopolymer, cellulose can be converted into 1,6-HDO through a series of catalytic steps. This process often involves the initial conversion of cellulose to intermediates like levoglucosenone (B1675106) or 5-hydroxymethylfurfural (B1680220) (HMF).

-

5-Hydroxymethylfurfural (HMF): HMF, a key platform chemical derived from C6 sugars, can be catalytically converted to 1,6-HDO. One effective method involves a double-layered catalyst system of Pd/SiO2 and Ir-ReOx/SiO2 in a fixed-bed reactor, achieving a yield of 57.8% under optimized conditions (373 K, 7.0 MPa H2)[1].

-

Tetrahydropyran-2-methanol (THP2M): Derived from cellulose, THP2M can be converted to 1,6-HDO in a three-step process involving dehydration, hydration, and hydrogenation over commercial Ni/C or Ru/C catalysts, with an overall yield of 34%[2].

Biocatalytic Synthesis of this compound: An Enzymatic Cascade

A highly selective and green method for the synthesis of this compound from 1,6-hexanediol involves a two-enzyme cascade. This system utilizes an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) to convert the diol to the corresponding amino alcohol under mild, aqueous conditions. This enzymatic approach avoids the use of harsh reagents and high temperatures and pressures associated with traditional chemical amination.[3]

The Two-Enzyme Cascade Pathway

The enzymatic conversion of 1,6-hexanediol to this compound proceeds in two sequential steps:

-

Oxidation: An alcohol dehydrogenase (ADH) oxidizes one of the primary alcohol groups of 1,6-hexanediol to an aldehyde (6-hydroxyhexanal), using NAD+ as a cofactor.

-

Reductive Amination: An amine dehydrogenase (AmDH) then catalyzes the reductive amination of the intermediate aldehyde with ammonia (B1221849) to form this compound, regenerating NAD+ in the process.

dot

References

An In-depth Technical Guide to the Physical Properties of 6-Amino-1-hexanol

This technical guide provides a comprehensive overview of the key physical properties of 6-Amino-1-hexanol, a versatile bifunctional molecule with applications in pharmaceuticals and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical workflow for property characterization.

Core Physical Properties of this compound

This compound is a primary amino alcohol that exists as a crystalline solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in various scientific endeavors.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound compiled from various sources.

| Physical Property | Value | Notes |

| Melting Point | 53 - 59 °C | [1][2] |

| 54 - 57 °C | [1][3] | |

| 54 - 58 °C | ||

| 55 - 58 °C | ||

| Boiling Point | 135 - 140 °C | at 30 mmHg |

| 136 - 139 °C | at 30 mmHg | |

| 225 °C | at 760 mmHg (atmospheric pressure) | |

| 227 °C | at 760 mmHg (atmospheric pressure) | |

| Molecular Formula | C₆H₁₅NO | |

| Molecular Weight | 117.19 g/mol | |

| Appearance | White to yellow to light brown crystalline powder or crystals and/or chunks | |

| Solubility | Soluble in water | |

| Sensitivity | Hygroscopic |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is fundamental for the characterization of a chemical compound. Standard laboratory procedures are employed for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Observation: As the temperature nears the literature value, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The melting range is reported. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method (for atmospheric pressure)

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small amount of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Equilibrium: The temperature is monitored. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this temperature remains constant during the distillation of the pure substance. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Data Recording: The constant temperature observed during distillation is recorded as the boiling point at the measured atmospheric pressure.

Methodology: Reduced Pressure Boiling Point

For substances that may decompose at their atmospheric boiling point, a vacuum distillation is performed.

-

Apparatus Setup: A vacuum distillation apparatus is used, which includes a vacuum pump and a manometer to measure the pressure.

-

Procedure: The procedure is similar to atmospheric distillation, but a vacuum is applied to the system.

-

Data Recording: The boiling point is recorded at a specific reduced pressure (e.g., 30 mmHg).

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound like this compound.

Caption: Workflow for the physical characterization of this compound.

References

An In-depth Technical Guide on the Stability and Hygroscopic Nature of 6-Amino-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and hygroscopic nature of 6-amino-1-hexanol, a critical bifunctional molecule utilized in pharmaceutical development and various chemical syntheses. This document outlines the physicochemical properties of this compound, with a focus on its propensity to absorb moisture and its stability under various conditions. Detailed experimental protocols for assessing hygroscopicity and stability are provided to equip researchers with the necessary methodologies for handling, storing, and developing formulations containing this compound.

Introduction

This compound (CAS RN: 4048-33-3) is a versatile linear-chain amino alcohol that finds application as a building block in the synthesis of pharmaceuticals, a linker in bioconjugation, and a monomer in the production of specialty polymers. Its utility in drug development is often attributed to its ability to impart desirable physicochemical properties to active pharmaceutical ingredients (APIs). However, the presence of both a primary amine and a primary alcohol functional group makes it susceptible to environmental factors, particularly moisture, which can impact its physical and chemical stability. A thorough understanding of its hygroscopic nature and degradation pathways is paramount for ensuring the quality, safety, and efficacy of drug substances and products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a white to off-white crystalline solid at room temperature and is miscible with water.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Melting Point | 54-58 °C (lit.) | [1] |

| Boiling Point | 135-140 °C/30 mmHg (lit.) | [1] |

| Appearance | Crystals | [1] |

| Hygroscopicity | Hygroscopic | [2][3] |

| Stability | Stable at room temperature in closed containers. | [2] |

| Incompatibilities | Strong oxidizing agents, Acids. | [2][3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and protect from moisture. | [2] |

Hygroscopic Nature

This compound is designated as a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere[2][3]. This property is critical to consider during handling, storage, and formulation, as water uptake can lead to physical changes such as deliquescence and chemical degradation.

Experimental Protocol for Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of solvent vapor uptake by a sample. It is an essential tool for characterizing the hygroscopicity of pharmaceutical solids.

Objective: To generate a moisture sorption-desorption isotherm for this compound to quantify its hygroscopic behavior at a constant temperature.

Materials:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (integrated into the DVS instrument)

-

This compound sample (5-10 mg)

-

Nitrogen gas (dry)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound onto the DVS sample pan.

-

Instrument Setup:

-

Set the analysis temperature (e.g., 25 °C).

-

Equilibrate the sample at 0% relative humidity (RH) by passing dry nitrogen gas over it until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This establishes the dry mass of the sample.

-

-

Sorption Phase:

-

Increase the RH in a stepwise manner, typically in 10% increments from 0% to 90% RH.

-

At each RH step, allow the sample to equilibrate until a stable weight is reached ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). The instrument will automatically record the mass change.

-

-

Desorption Phase:

-

Decrease the RH in a stepwise manner from 90% back to 0% RH, following the same increments as the sorption phase.

-

Allow the sample to equilibrate at each step and record the mass change.

-

-

Data Analysis:

-

Plot the percentage change in mass ((wet mass - dry mass) / dry mass) × 100) on the y-axis against the relative humidity (%) on the x-axis.

-

This plot represents the moisture sorption-desorption isotherm. The shape of the isotherm and the presence of hysteresis (divergence between the sorption and desorption curves) provide insights into the mechanism of water uptake.

-

Figure 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Experimental Protocol for Water Content Determination: Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.

Objective: To determine the absolute water content of a this compound sample.

Materials:

-

Karl Fischer Titrator (volumetric or coulometric)

-

Karl Fischer reagent (e.g., one-component or two-component system)

-

Anhydrous methanol (B129727) or other suitable solvent

-

This compound sample

-

Gastight syringe or weighing boat for sample introduction

Procedure:

-

Titrator Preparation:

-

Fill the burette with the Karl Fischer titrant.

-

Add the solvent to the titration vessel.

-

Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.

-

-

Sample Introduction:

-

Accurately weigh a suitable amount of this compound.

-

Quickly and carefully introduce the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

-

-

Titration:

-

Start the titration. The Karl Fischer reagent is added to the sample until all the water has reacted.

-

The endpoint is detected potentiometrically by the instrument.

-

-

Calculation:

-

The instrument software will automatically calculate the water content based on the volume of titrant consumed and the titrant's concentration (titer). The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

-

Stability Profile

This compound is generally stable under recommended storage conditions. However, as a primary amine and alcohol, it is susceptible to degradation under stress conditions such as high temperature, extreme pH, oxidizing conditions, and exposure to light.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for amino alcohols can be inferred. The primary amine is susceptible to oxidation and reactions with carbonyl compounds. The alcohol functional group can undergo oxidation to an aldehyde and subsequently to a carboxylic acid. Under thermal stress, dehydration is also a possibility.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and to develop and validate stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

Appropriate vials and glassware

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Heat at an elevated temperature (e.g., 60 °C) for a specified period.

-

Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep at room temperature for a specified period.

-

Thermal Degradation (Solid): Store the solid this compound in an oven at an elevated temperature (e.g., 80 °C).

-

Thermal Degradation (Solution): Heat the sample solution at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acid and base-stressed samples.

-

Analyze all samples, including a non-stressed control, using a stability-indicating analytical method (e.g., HPLC).

-

Figure 2: Workflow for forced degradation studies.

Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components

-

Stressed samples of this compound from forced degradation studies

Procedure:

-

Initial Method Scouting:

-

Based on the properties of this compound (a polar, basic compound), a reversed-phase HPLC method is a suitable starting point.

-

A method for the analysis of this compound has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid[4]. This can serve as a starting point.

-

-

Method Optimization:

-

Inject a mixture of the stressed samples (a "cocktail") to challenge the separation capability of the method.

-

Optimize the mobile phase composition (e.g., ratio of acetonitrile to aqueous buffer), pH of the aqueous phase, and the gradient profile to achieve adequate resolution (Rs > 1.5) between the parent peak of this compound and all degradation product peaks.

-

Evaluate different column chemistries if necessary (e.g., C8, phenyl-hexyl).

-

Monitor the peak purity of the this compound peak in the chromatograms of the stressed samples using a PDA detector to ensure it is free from co-eluting impurities.

-

-

Method Validation:

-

Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Conclusion

This compound is a valuable chemical intermediate whose hygroscopic nature and potential for degradation must be carefully managed. This technical guide has provided an overview of its key stability and hygroscopicity characteristics, along with detailed experimental protocols for their assessment. By implementing these methodologies, researchers and drug development professionals can ensure the quality and reliability of this compound and the materials derived from it, ultimately contributing to the development of safe and effective pharmaceutical products. Proper handling and storage, including protection from moisture and incompatible substances, are essential to maintain the integrity of this compound.

References

Fundamental Reactivity of Amino and Hydroxyl Groups in 6-Amino-1-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1-hexanol is a versatile bifunctional molecule featuring a primary amino group and a primary hydroxyl group at opposite ends of a six-carbon aliphatic chain. This unique structure makes it a valuable building block in various fields, including pharmaceutical sciences, bioconjugation, and polymer chemistry. The differential reactivity of its amino and hydroxyl moieties allows for selective chemical modifications, enabling its use as a linker, spacer, and synthetic intermediate. This technical guide provides a comprehensive overview of the fundamental reactivity of the amino and hydroxyl groups of this compound, including quantitative data on their basicity and acidity, detailed experimental protocols for selective reactions, and graphical representations of its application in common experimental workflows.

Introduction

This compound's utility stems from the distinct nucleophilic character of its primary amine and primary alcohol functional groups. The amino group is generally more nucleophilic and basic than the hydroxyl group, which dictates the chemoselectivity of its reactions under various conditions. By carefully controlling reaction parameters such as pH, temperature, and the choice of reagents, one functional group can be selectively targeted while the other remains unreacted. This guide explores the principles governing this selectivity and provides practical methodologies for its application in research and development.

Physicochemical Properties and Reactivity Overview

The inherent reactivity of the amino and hydroxyl groups in this compound is governed by their electronic and steric properties. A summary of key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [1][2][3] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| Melting Point | 54-58 °C | |

| Boiling Point | 135-140 °C at 30 mmHg | |

| Water Solubility | Miscible | |

| pKₐ of -NH₃⁺ (conjugate acid) | ~10.59 | Calculated from pKb |

| pKₐ of -OH | ~15.18 (Predicted) | |

| pKₑ of -NH₂ | 3.41 |

The significant difference in the pKa values of the protonated amino group and the hydroxyl group is the cornerstone of the selective reactivity of this compound.

Fundamental Reactivity of the Functional Groups

Amino Group Reactivity

The primary amino group in this compound is a potent nucleophile and a moderate base. Its lone pair of electrons readily participates in reactions with electrophiles.

-

N-Acylation: The amino group reacts readily with acylating agents such as acid chlorides, anhydrides, and activated esters under neutral or basic conditions to form stable amide bonds. This reaction is typically fast and high-yielding.

-

N-Alkylation: The amino group can be alkylated by alkyl halides. However, this reaction can be challenging to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

-

Schiff Base Formation: In the presence of aldehydes or ketones, the amino group can form a Schiff base (imine), a reaction that is often reversible.

Hydroxyl Group Reactivity

The primary hydroxyl group is a weaker nucleophile than the amino group but can participate in a range of reactions, particularly when the amino group is protected or deactivated.

-

O-Acylation (Esterification): The hydroxyl group can be acylated to form esters. To achieve selective O-acylation in the presence of the more reactive amino group, the reaction is typically carried out under acidic conditions. In an acidic medium, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic, thus allowing the hydroxyl group to react.

-

O-Alkylation (Etherification): The formation of ethers from the hydroxyl group typically requires strong bases to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Chemoselective Reactions: Experimental Protocols

The ability to selectively modify one functional group in the presence of the other is crucial for the utility of this compound as a synthetic building block.

Selective N-Protection (N-Boc Protection)

Protecting the amino group is a common first step to allow for subsequent reactions at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol: Selective N-Boc Protection of this compound

-

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Ice bath

-

-

Procedure:

-

Dissolve 50 g (0.43 mol) of this compound in 350 mL of methylene chloride in a round-bottom flask.

-

Chill the solution in an ice bath to 5 °C.

-

Slowly add 98 mL (93.1 g, 0.43 mol) of di-tert-butyl dicarbonate over 5 minutes with stirring.

-

Remove the ice bath and continue stirring the mixture at room temperature overnight.

-

Remove the solvent under reduced pressure (in vacuo) to yield the crude N-Boc-6-amino-1-hexanol as a pale solid.

-

-

Expected Yield: Approximately 92.5 g of the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Selective O-Acylation (Esterification)

To selectively acylate the hydroxyl group, the more nucleophilic amino group must be deactivated. This is typically achieved by performing the reaction in a strong acid, which protonates the amine.

Experimental Protocol: General Procedure for Selective O-Acylation

-

Materials:

-

N-protected this compound (e.g., N-Boc-6-amino-1-hexanol) or unprotected this compound in a strong acid.

-

Acylating agent (e.g., acetic anhydride, acetyl chloride)

-

Acid catalyst (if starting with unprotected amino alcohol, e.g., trifluoroacetic acid)

-

Aprotic solvent (e.g., dichloromethane)

-

-

Procedure (starting with unprotected this compound):

-

Dissolve this compound in an excess of a strong acid like trifluoroacetic acid (TFA) to ensure complete protonation of the amino group.

-

Cool the solution in an ice bath.

-

Slowly add the acylating agent (e.g., 1.1 equivalents of acetic anhydride).

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development and Biotechnology

The bifunctional nature of this compound makes it an invaluable tool in the development of complex molecules for biomedical applications.

Linker in Bioconjugation

This compound is frequently used as a flexible linker to connect different molecular entities, such as a drug to an antibody in an antibody-drug conjugate (ADC), or a small molecule to a solid support for affinity chromatography. The amino or hydroxyl group can be used for initial attachment, leaving the other terminus free for subsequent conjugation.

Experimental Workflow: EDC/NHS Coupling to a Carboxylic Acid-Containing Molecule

A common strategy for bioconjugation involves the formation of an amide bond between the amino group of this compound and a carboxylic acid on a target molecule, mediated by carbodiimide (B86325) chemistry.

-

Materials:

-

Carboxylic acid-containing molecule (e.g., a protein, a drug)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

This compound

-

Activation buffer (e.g., MES buffer, pH 4.5-6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-8.0)

-

-

Procedure (Two-step):

-

Dissolve the carboxylic acid-containing molecule in the activation buffer.

-

Add EDC and NHS to activate the carboxyl groups, forming a more stable NHS ester. Incubate for 15-30 minutes at room temperature.

-

(Optional) Quench the excess EDC with a thiol-containing reagent like 2-mercaptoethanol (B42355) and purify the activated molecule.

-

Add this compound to the activated molecule in the coupling buffer.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C.

-

Quench the reaction with a primary amine-containing buffer (e.g., Tris buffer).

-

Purify the conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography).

-

Monomer in Polymer Synthesis

The presence of two reactive functional groups allows this compound to act as a monomer in the synthesis of polyamides and polyurethanes. For instance, in the synthesis of polyurethanes, the hydroxyl group reacts with an isocyanate group.

Experimental Protocol: General Procedure for Polyurethane Synthesis

-

Materials:

-

This compound (or its N-protected derivative)

-

Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))

-

Anhydrous solvent (e.g., DMF, THF)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate, triethylamine)

-

-

Procedure:

-

In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the N-protected this compound in the anhydrous solvent.

-

Add the diisocyanate to the solution with stirring.

-

Add a catalytic amount of the chosen catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for several hours.

-

Monitor the progress of the polymerization by an increase in viscosity.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water, methanol).

-

Collect the polymer by filtration and dry it under vacuum.

-

Conclusion

The differential reactivity of the amino and hydroxyl groups of this compound provides a powerful tool for the selective synthesis of a wide range of molecules. By understanding the fundamental principles of their reactivity and carefully controlling reaction conditions, researchers can effectively utilize this bifunctional building block in drug development, bioconjugation, and materials science. The protocols and workflows presented in this guide offer a practical starting point for the successful application of this compound in various research and development endeavors.

References

Unlocking the Potential: Novel Applications of 6-Amino-1-hexanol Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The versatile bifunctional molecule, 6-amino-1-hexanol, characterized by a primary amino group and a hydroxyl group at the termini of a six-carbon chain, serves as a crucial building block in a myriad of applications. Its derivatives are at the forefront of innovation in pharmaceuticals, polymer science, and biotechnology. This technical guide delves into the emerging applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to empower researchers in their scientific endeavors.

Anticancer Therapeutics: A New Frontier

Recent research has highlighted the potential of novel this compound derivatives as potent anticancer agents. Specifically, derivatives of 6-amino-2-phenylbenzothiazole and 6-amino-5-cyano-2-thiopyrimidine have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

The efficacy of these novel derivatives has been quantified through extensive in vitro studies. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Amino-2-phenylbenzothiazole | Compound 13 | HeLa (Cervical) | 60 | [1] |

| MCF-7 (Breast) | >100 | [1] | ||

| CaCo-2 (Colon) | >100 | [1] | ||

| Hep-2 (Laryngeal) | >100 | [1] | ||

| Compound 14 | HeLa (Cervical) | 30 | [1] | |

| MCF-7 (Breast) | >100 | [1] | ||

| CaCo-2 (Colon) | >100 | [1] | ||

| Hep-2 (Laryngeal) | >100 | [1] | ||

| Compound 15 | HeLa (Cervical) | 90 | [1] | |

| MCF-7 (Breast) | >100 | [1] | ||

| CaCo-2 (Colon) | >100 | [1] | ||

| Hep-2 (Laryngeal) | >100 | [1] | ||

| 6-Amino-5-cyano-2-thiopyrimidine | Compound 1c | Leukemia | 0.0034 (PI3Kδ) | [2][3] |

| HL60 (Leukemia) | Not specified | [2][3] | ||

| Leukemia SR | Not specified | [2][3] |

A novel 6-amino-5-cyano-2-thiopyrimidine derivative, compound 1c, has been shown to exert its anticancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis.[4][5][6] Inhibition of PI3Kδ by compound 1c leads to the induction of apoptosis, a form of programmed cell death, through the modulation of key regulatory proteins.[2][3] The compound triggers the activation of pro-apoptotic proteins such as Bax, p53, and caspase-3, while suppressing the anti-apoptotic protein Bcl-2.[2][3][7][8][9] This cascade of events ultimately leads to the selective elimination of cancer cells.

Figure 1: PI3K/Akt signaling pathway and apoptosis induction.

A general procedure for the synthesis of 6-amino-2-phenylbenzothiazole derivatives involves a two-step process:

Step 1: Synthesis of 6-nitro-2-(substituted-phenyl)benzothiazoles [1][10]

-

Dissolve the appropriate substituted benzaldehyde (B42025) (0.02 mol) in boiling pyridine (B92270) (20 mL).

-

Add a solution of 2-amino-5-nitrothiophenol (0.02 mol) in pyridine (20 mL) dropwise to the boiling solution.

-

Reflux the stirred reaction mixture for 20 hours.

-

After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., xylene or ethanol) to yield the 6-nitro-2-(substituted-phenyl)benzothiazole.

Step 2: Reduction to 6-amino-2-(substituted-phenyl)benzothiazoles [1][10]

-

Prepare a solution of tin(II) chloride dihydrate (9 g, 0.04 mol) and concentrated hydrochloric acid (15 mL) in methanol (B129727) (50 mL).

-

Add the 6-nitro-2-(substituted-phenyl)benzothiazole (0.01 mol) to this solution.

-

Reflux the mixture for 30-60 minutes.

-

Cool the reaction mixture and make it alkaline with concentrated ammonium (B1175870) hydroxide.

-

Extract the product with ether.

-

Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Recrystallize the residue from a suitable solvent to obtain the 6-amino-2-(substituted-phenyl)benzothiazole derivative.

A one-pot, three-component condensation reaction is employed for the synthesis of these derivatives:[11][12]

-

To a mixture of an aromatic aldehyde (0.01 mol), malononitrile (B47326) (0.01 mol), and thiourea (B124793) (0.01 mol) in absolute ethanol (B145695) (20 mL), add phosphorus pentoxide (0.01 mol) as a catalyst.

-

Reflux the reaction mixture for an appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, pour the reaction mixture into crushed ice.

-

Filter the resulting solid precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 6-amino-5-cyano-2-thiopyrimidine derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 72 hours.

-

After the incubation period, remove the treatment medium.

-

Add 28 µL of a 2 mg/mL solution of MTT to each well and incubate the cells for 1.5 hours at 37 °C.

-

Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate for 15 minutes at 37 °C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Agents

Derivatives of this compound are also emerging as promising antimicrobial agents. Studies have demonstrated their efficacy against a range of pathogenic bacteria, with some derivatives exhibiting potent activity against drug-resistant strains.

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of antimicrobial efficacy.

| Derivative Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-Aminoalkyl-2-naphthols | Compound 2 | Bacillus pumilus 82 | 400 | [13] |

| Bacillus subtilis ATCC 6633 | 400 | [13] | ||

| Compound 3 | Staphylococcus aureus MDR | 100 | [13] | |

| Bacillus pumilus 82 | 400 | [13] | ||

| Bacillus subtilis ATCC 6633 | 200 | [13] | ||

| Limonene β-Amino Alcohols | Compound 6b | Staphylococcus aureus Sp3 | >128 | [1] |

| Compound 6h | Staphylococcus aureus Sp3 | >128 | [1] | |

| 6b + Ciprofloxacin | Staphylococcus aureus Sp3 | 32 (for 6b) | [1] | |

| 6h + Ciprofloxacin | Staphylococcus aureus Sp3 | 32 (for 6h) | [1] |

The two-fold dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Prepare a series of two-fold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target bacterial strain (e.g., 10^5 cfu/mL).

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Advanced Polymer Formulations

The dual functionality of this compound makes it an excellent monomer for the synthesis of advanced polymers such as poly(ester amide)s (PEAs). These polymers are biodegradable and possess favorable thermal and mechanical properties, making them suitable for various biomedical applications.

A common method for synthesizing PEAs involves the melt polymerization of a cyclic ester amide derived from this compound and a dicarboxylic acid anhydride (B1165640).

-

Synthesize the 14-membered cyclic ester amide (1-oxa-8-aza-cyclotetradecane-9,14-dione) from adipic anhydride and this compound.

-

Carry out the melt polymerization of the cyclic ester amide at 165 °C.

-

Use an initiator such as dibutyltin(IV) dimethoxide (Bu2Sn(OMe)2).

-

The resulting alternating PEA can achieve number-average molecular weights (Mn) in the range of 20,000-30,000 g/mol with a melting point of approximately 140 °C.

Corrosion Inhibition

Derivatives of amino alcohols, including those of this compound, have been investigated as effective and environmentally friendly corrosion inhibitors for metals and alloys in various aggressive media.